molecular formula C9H7N5OS B2958942 5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole CAS No. 1355236-40-6

5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole

Cat. No.: B2958942
CAS No.: 1355236-40-6
M. Wt: 233.25
InChI Key: ZFNXMNAHNYZZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole is a fascinating compound at the intersection of several important chemical families: imidazole, thiazole, and oxadiazole. These structures grant the compound unique physical and chemical properties, often harnessed in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole typically involves multi-step processes:

  • Formation of the Imidazole-Thiazole Intermediate: : Starting with an imidazole derivative, the intermediate is synthesized using thiazole as a reacting partner under conditions favoring the formation of the imidazole-thiazole bond.

  • Construction of the Oxadiazole Ring: : The intermediate is then subjected to conditions facilitating the cyclization to the 1,2,4-oxadiazole ring, often requiring a dehydrating agent to achieve the desired configuration.

Industrial Production Methods: The industrial production might optimize these synthetic routes further, employing continuous flow reactors and advanced catalysts to maximize yield and purity while reducing waste and reaction time.

Chemical Reactions Analysis

Types of Reactions: 5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole undergoes a variety of chemical reactions:

  • Oxidation: : Can be subjected to oxidative conditions, altering the electronic properties of the ring systems.

  • Reduction: : Reduction reactions may target specific functional groups within the molecule, affecting reactivity.

  • Substitution: : Nucleophilic or electrophilic substitutions can occur, particularly at positions on the rings where electron density is manipulated by neighboring groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Metal hydrides like sodium borohydride may be employed.

  • Substitution: : Halogenation agents and organometallic reagents are frequently used.

Major Products: The products of these reactions depend on the specific conditions and reagents, ranging from altered ring structures to more functionalized derivatives of the original compound.

Scientific Research Applications

Chemistry: : Utilized as a scaffold in the synthesis of more complex molecules, often serving as a key intermediate in the development of pharmaceuticals. Biology : Investigated for its biological activity, possibly as an antimicrobial or anticancer agent due to the presence of pharmacophoric groups. Medicine : Explored for potential therapeutic applications, benefiting from its unique structural features. Industry : Incorporated in materials science, contributing to the development of new materials with desirable physical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects can be highly variable:

  • Molecular Targets: : May interact with proteins, enzymes, or nucleic acids, depending on the functionalization.

  • Pathways Involved: : The pathways are specific to the target and application, ranging from enzymatic inhibition to receptor modulation.

Comparison with Similar Compounds

Unique Aspects: Compared to other compounds with similar structures, 5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole stands out due to the combination of three heterocyclic systems which confer distinctive properties and reactivities.

Similar Compounds

  • Imidazole Derivatives: : Widely used in pharmaceuticals and agrochemicals.

  • Thiazole Compounds: : Known for their use in dyes and antibiotics.

  • Oxadiazoles: : Employed in the development of new materials and pharmaceuticals.

That’s a quick dive into the world of this compound! Curious to explore more on any specific aspect of this compound? Let’s delve deeper.

Properties

IUPAC Name

5-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5OS/c1-5-12-8(15-14-5)7-3-16-9(13-7)6-2-10-4-11-6/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNXMNAHNYZZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CSC(=N2)C3=CN=CN3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.